Cas no 848444-83-7 (3-Iodo-2-Methylbenzaldehyde)

3-Iodo-2-Methylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 3-Iodo-2-Methylbenzaldehyde
- MFCD18397774
- A1-27350
- 848444-83-7
- YIB44483
- AKOS027371998
- 3-iodo-2-methyl-benzaldehyde
- MHGFLJRDRKUCCQ-UHFFFAOYSA-N
- SCHEMBL6258536
- D78773
- CS-0193957
- SY270853
-
- MDL: MFCD18397774
- Inchi: InChI=1S/C8H7IO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3
- InChI Key: MHGFLJRDRKUCCQ-UHFFFAOYSA-N
- SMILES: CC1=C(C=CC=C1I)C=O
Computed Properties
- Exact Mass: 245.95416g/mol
- Monoisotopic Mass: 245.95416g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 17.1Ų
3-Iodo-2-Methylbenzaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014000430-1g |
3-Iodo-2-methylbenzaldehyde |
848444-83-7 | 97% | 1g |
$1475.10 | 2023-08-31 | |
TRC | I737795-100mg |
3-Iodo-2-Methylbenzaldehyde |
848444-83-7 | 100mg |
$ 160.00 | 2022-06-04 | ||
abcr | AB517585-1g |
3-Iodo-2-methylbenzaldehyde; . |
848444-83-7 | 1g |
€480.10 | 2025-02-18 | ||
TRC | I737795-10mg |
3-Iodo-2-Methylbenzaldehyde |
848444-83-7 | 10mg |
$ 50.00 | 2022-06-04 | ||
Alichem | A014000430-500mg |
3-Iodo-2-methylbenzaldehyde |
848444-83-7 | 97% | 500mg |
$839.45 | 2023-08-31 | |
Alichem | A014000430-250mg |
3-Iodo-2-methylbenzaldehyde |
848444-83-7 | 97% | 250mg |
$494.40 | 2023-08-31 | |
Apollo Scientific | OR48103-5g |
3-Iodo-2-methylbenzaldehyde |
848444-83-7 | 96% | 5g |
£950.00 | 2025-02-20 | |
1PlusChem | 1P00OSDY-1g |
3-iodo-2-methylbenzaldehyde |
848444-83-7 | 1g |
$394.00 | 2024-04-21 | ||
abcr | AB517585-250mg |
3-Iodo-2-methylbenzaldehyde; . |
848444-83-7 | 250mg |
€266.70 | 2025-02-18 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1264627-1g |
3-Iodo-2-methylbenzaldehyde |
848444-83-7 | 97% | 1g |
¥3849.00 | 2024-07-28 |
3-Iodo-2-Methylbenzaldehyde Related Literature
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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5. Back matter
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
Additional information on 3-Iodo-2-Methylbenzaldehyde
Comprehensive Overview of 3-Iodo-2-Methylbenzaldehyde (CAS No. 848444-83-7): Properties, Applications, and Industry Insights
3-Iodo-2-Methylbenzaldehyde (CAS No. 848444-83-7) is a halogenated aromatic aldehyde with significant relevance in organic synthesis and pharmaceutical research. This compound, characterized by its iodo and methyl functional groups, serves as a versatile intermediate in the production of fine chemicals, agrochemicals, and specialty materials. Its molecular structure, C8H7IO, combines reactivity with stability, making it a valuable building block for cross-coupling reactions and palladium-catalyzed transformations.
In recent years, the demand for halogenated benzaldehydes like 3-Iodo-2-Methylbenzaldehyde has surged due to their role in developing OLED materials and photoactive compounds. Researchers are particularly interested in its potential for creating organic semiconductors, aligning with the global push toward green energy solutions. The compound’s electron-withdrawing properties also make it a candidate for catalysis and ligand design in metal-organic frameworks (MOFs).
From a synthetic perspective, 3-Iodo-2-Methylbenzaldehyde is often synthesized via direct iodination of 2-methylbenzaldehyde or through Vilsmeier-Haack formylation of iodinated precursors. Its purity (>98%) is critical for applications in high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) analysis. Industry reports highlight its growing use in drug discovery, especially for kinase inhibitors and antiviral agents, reflecting broader trends in precision medicine.
Environmental and safety considerations for CAS No. 848444-83-7 emphasize proper handling under fume hoods and storage in amber glass containers to prevent degradation. While not classified as hazardous under standard regulations, its photosensitivity requires protection from UV light. These protocols align with ISO 9001 and REACH compliance, addressing concerns about sustainable chemical manufacturing.
The market for 3-Iodo-2-Methylbenzaldehyde is expanding, driven by R&D investments in bioconjugation and fluorescent probes. A 2023 industry analysis noted its adoption in proteomics and diagnostic imaging, leveraging its ability to form stable C-I bonds for labeling. As AI-driven molecular design accelerates, this compound’s role in high-throughput screening libraries is gaining attention.
For researchers sourcing 848444-83-7, key considerations include supplier reliability, batch-to-batch consistency, and technical data sheets (TDS). Leading suppliers often provide GC-MS and FTIR spectra for verification. Discussions in forums like ResearchGate frequently address optimal solvent systems for reactions involving this aldehyde, with DMSO and THF being common choices.
Future prospects for 3-Iodo-2-Methylbenzaldehyde include explorations in click chemistry and bioorthogonal reactions, where its iodo substituent enables selective modifications. With the rise of decentralized labs and automated synthesis platforms, its accessibility to startups and academic institutions is expected to grow, further solidifying its position in modern chemistry.
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